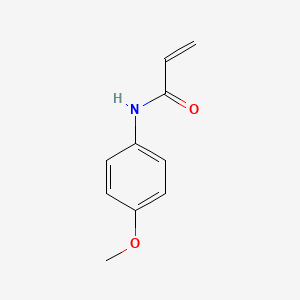

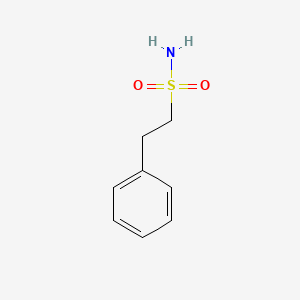

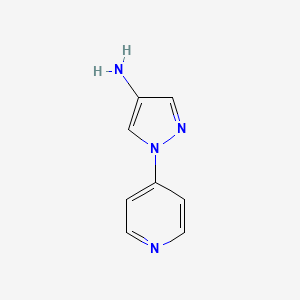

N-(4-Methoxyphenyl)acrylamide

Overview

Description

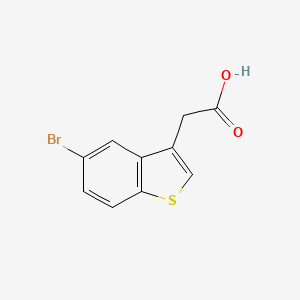

Synthesis Analysis N-(4-Methoxyphenyl)acrylamide and its derivatives have been synthesized through various chemical reactions, demonstrating the versatility of these compounds in organic synthesis. A method for synthesizing N-(2-bromo-4-methoxyphenyl)acrylamide by acylation of 2-bromo-4-methoxyaniline with acryloyl chloride resulted in a high yield of 95.7%. This method was noted for its simple operation and environmental benignity (Yuan Jia-cheng, 2012).

Molecular Structure Analysis The molecular structure of related compounds has been extensively studied, revealing detailed insights into their geometrical configurations and intermolecular interactions. For example, the structure of a compound closely related to this compound was analyzed using X-ray diffraction, indicating specific crystallization patterns and molecular geometries (S. Demir et al., 2015).

Chemical Reactions and Properties this compound derivatives participate in a range of chemical reactions, showcasing their reactivity and potential for forming diverse chemical structures. The synthesis of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile from (4-methoxyphenyl)acetonitrile and 3,4,5-trimethoxybenzaldehyde under base catalysis is one example, demonstrating the compound's utility in constructing bioactive heterocycles (C. Kavitha et al., 2006).

Physical Properties Analysis Studies on the solubilities of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, a compound with a structure similar to this compound, in methanol–ethanol solutions offer insights into the physical properties of these materials. Such research is crucial for understanding the solubility behavior of these compounds in various solvents, which is essential for their practical applications in industry (Xinding Yao et al., 2010).

Scientific Research Applications

Corrosion Inhibition in Nitric Acid Solutions

N-(4-Methoxyphenyl)acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors. Specifically, derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide have shown significant efficiency in inhibiting corrosion of copper in nitric acid solutions. Their effectiveness has been confirmed through various methods, including chemical and electrochemical methods, Fourier-transform infrared spectroscopy, proton nuclear magnetic resonance, and mass spectroscopy (Abu-Rayyan et al., 2022).

Synthesis and Characterization

This compound and its derivatives have been synthesized for various applications. For example, the synthesis of N-(2-Bromo-4-methoxyphenyl)acrylamide by acylation represents a method with advantages like good yield, simple operation, and environmental friendliness (Yuan Jia-cheng, 2012).

Drug Delivery Applications

Poly(N-isopropyl acrylamide), a polymer derived from acrylamide derivatives, has been extensively researched for drug delivery applications due to its thermoresponsive properties. Controlled polymerization methods have been developed for N-isopropylacrylamide, demonstrating its potential in biomedical applications (Convertine et al., 2004).

Cytotoxicity Studies

Certain this compound derivatives have been investigated for their cytotoxic activity against cancer cells. For example, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, synthesized from acrylamide derivatives, showed potential cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014).

Biomedical Applications

Acrylamide derivatives, such as N-(3,4-dihydroxyphenyethyl) acrylamide, have been synthesized and characterized for their potential in biomedical applications. These polymers exhibit adhesive properties, making them candidates for biomimetic applications in the medical field (Hennig & Meyer, 2022).

Antidepressant-like Properties

N-(2-Hydroxyethyl) cinnamamide derivatives, related to this compound, have been synthesized and evaluated for their antidepressant-like properties in mice, indicating their potential in psychiatric medication research (Deng et al., 2011).

Mechanism of Action

Target of Action

N-(4-methoxyphenyl)prop-2-enamide, also known as N-(4-Methoxyphenyl)acrylamide, primarily targets the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic gap .

Mode of Action

This compound inhibits the action of acetylcholinesterase, leading to an increase in acetylcholine levels in the synaptic gap . By inhibiting the breakdown of acetylcholine, it enhances the effect of acetylcholine, a neurotransmitter that is essential for transmitting signals in the nervous system .

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle contraction, heart rate, and memory processing . Additionally, this compound can inhibit the breakdown of dopamine, leading to increased dopamine levels in the brain .

Result of Action

By increasing acetylcholine and dopamine levels, N-(4-methoxyphenyl)prop-2-enamide can potentially influence various physiological processes, including muscle function, heart rate, memory, and mood . The specific molecular and cellular effects would depend on the concentration of the compound and the sensitivity of the individual’s cholinergic and dopaminergic systems .

Safety and Hazards

Future Directions

There are emerging strategies to overcome resistance to third-generation EGFR inhibitors . An N-(4-methoxyphenyl)acrylamide warhead was introduced to produce compound 37, and the influence of the C797-targeting capacity of these chimeric compounds, which are expected to form a covalent bond with C797, was assessed .

properties

IUPAC Name |

N-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h3-7H,1H2,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHDGRAROYGJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228303 | |

| Record name | N-(4-Methoxyphenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7766-37-2 | |

| Record name | N-(4-Methoxyphenyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7766-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxyphenyl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007766372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Methoxyphenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-methoxyphenyl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the unusual reactions N-(4-Methoxyphenyl)acrylamide can undergo?

A1: this compound can participate in several interesting reactions. For example, it can undergo a 1,3-dipolar cycloaddition reaction with (4-trifluoromethyl)phenylnitrile oxide. Interestingly, depending on the reaction conditions and the other reactant, different products can be formed.

- In one scenario, the initial cycloadduct undergoes N-acylation by the dipole itself, forming a bicyclic tetrahydro-oxazolo-(3,2-b)[1,3]oxazine-2-carboxamide derivative [].

- In another scenario, a 2:1 cycloaddition with N-(4-methoxyphenyl)crotonamide results in a dihydro[1,2]-oxazolo[2,3-d][1,2,4]oxadiazole-7-carboxamide, formed by the second addition of the dipole to the C=N bond of the initially formed 2-isoxazoline compound [].

Q2: Can this compound be used as a starting material for synthesizing other compounds?

A2: Yes, this compound can be utilized as a building block in organic synthesis. One example is its use in the synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. This synthesis involves a one-pot reaction where this compound is first formed in situ by reacting 4-methoxyaniline with acryloyl chloride in the presence of a [bmim]Cl-AlCl3 ionic liquid catalyst []. This ionic liquid plays a dual role as both a catalyst and solvent. The this compound then undergoes intramolecular Friedel-Crafts alkylation and demethylation, again facilitated by the ionic liquid, to yield the final product, 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)

![4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide](/img/structure/B1266354.png)

![6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1266357.png)